molecular formula C20H26N6O2 B5675430 N-cyclopropyl-3-{5-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide

N-cyclopropyl-3-{5-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide

Cat. No. B5675430
M. Wt: 382.5 g/mol
InChI Key: XYXKCEHDTQSASN-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-{5-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide is a chemical compound that is a part of a broader class of heterocyclic compounds. These compounds often exhibit various biological activities and are of interest in pharmaceutical research.

Synthesis Analysis

The synthesis of compounds related to this chemical structure involves complex organic reactions. For example, tricyclic scaffolds incorporating substituted pyranose rings with seven-membered rings have been synthesized, demonstrating the complexity of such molecular structures (Abrous et al., 2001).

Molecular Structure Analysis

The molecular structure of such compounds typically involves multiple rings, including pyrazolo, pyrimidine, and diazepine rings. This complexity is evident in related compounds where synthesis and structural analysis have been conducted (Kemskii et al., 2014).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cycloadditions and rearrangements. For instance, 1,3-dipolar cycloadditions and sigmatropic rearrangements have been observed in related compounds, highlighting the reactivity of such molecular structures (Štimac et al., 1990).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are dependent on the specific molecular arrangement and substitutions on the core structure. Detailed NMR analysis and other spectroscopic methods are typically employed for elucidating these properties (Insuasty et al., 1998).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and potential biological activity, are significantly influenced by the specific functional groups and the overall molecular framework of the compound. Studies on related compounds have explored these aspects, shedding light on the chemical behavior of such complex molecules (Bruni et al., 1993).

properties

IUPAC Name

N-cyclopropyl-3-[5-(2,6-dimethylpyrimidine-4-carbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2/c1-13-10-18(22-14(2)21-13)20(28)25-8-3-9-26-17(12-25)11-16(24-26)6-7-19(27)23-15-4-5-15/h10-11,15H,3-9,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXKCEHDTQSASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)C(=O)N2CCCN3C(=CC(=N3)CCC(=O)NC4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-{5-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide

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